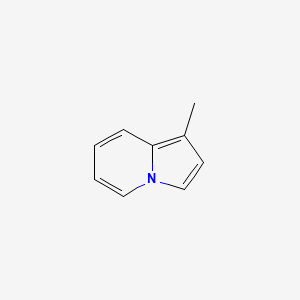

1-Methylindolizine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methylindolizine is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Methylindolizine and its derivatives have been extensively studied for their medicinal properties. The following sections highlight key findings from recent research.

Anticancer Activity

Several studies have demonstrated the potential of this compound as an anticancer agent. Its mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

- Case Study 1 : A study evaluated the effects of this compound on different cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed significant cytotoxicity with IC50 values of 21.57 µM for MCF-7 and 15.00 µM for A549 cells, indicating its potential as a lead compound for further development .

- Mechanism of Action : The compound induces cell cycle arrest at the G1/S phase and triggers intrinsic apoptosis pathways by increasing reactive oxygen species levels, leading to cell death.

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 21.57 | |

| Anticancer | A549 | 15.00 |

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity against various pathogens.

- Case Study 2 : In vitro studies showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli , with IC50 values reported at 20.00 µM and 25.00 µM respectively.

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial membranes and inhibition of biofilm formation, which are critical factors in bacterial resistance .

| Activity Type | Target Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20.00 | |

| Antimicrobial | Escherichia coli | 25.00 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Recent studies have focused on modifying substituents on the indolizine ring to enhance efficacy and reduce toxicity.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

Reactivity Profile :

1-Methylindolizine undergoes electrophilic substitution predominantly at positions C-1 and C-3 due to their high electron density.

Nitration

-

Conditions :

-

Mechanism :

Halogenation

-

Bromination :

-

Iodination :

[8+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

-

Product : Indolizine-fused cyclazine (yield: 65–78%).

-

Mechanism :

| Substrate | Catalyst | Temperature | Yield |

|---|---|---|---|

| This compound | Pd-C | 110°C | 68% |

Palladium-Catalyzed Cross-Coupling

This compound participates in Suzuki-Miyaura and Sonogashira couplings when functionalized with halogens.

Suzuki-Miyaura Coupling

-

Example :

Sonogashira Coupling

-

Example :

Oxidation

-

MnO₂-mediated : Converts this compound to indolizinone derivatives .

-

DDQ : Generates radical cationic intermediates for functionalization .

Reduction

Functionalization via Mannich Reactions

Photoinduced Oxidative Borylation

Mechanistic Insights

-

Electrophilic Substitution : Directed by protonation under acidic conditions .

-

Cycloadditions : Follow concerted or stepwise pathways depending on substituents .

-

Cross-Couplings : Require halogenated precursors for effective metal coordination .

This compound’s versatility in electrophilic, cycloaddition, and coupling reactions positions it as a critical scaffold in medicinal chemistry and materials science. Future research could explore asymmetric catalysis and green synthetic routes to enhance its utility.

Eigenschaften

Molekularformel |

C9H9N |

|---|---|

Molekulargewicht |

131.17 g/mol |

IUPAC-Name |

1-methylindolizine |

InChI |

InChI=1S/C9H9N/c1-8-5-7-10-6-3-2-4-9(8)10/h2-7H,1H3 |

InChI-Schlüssel |

XETHUYLPOULFPF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CC=CN2C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.